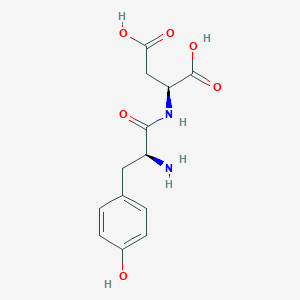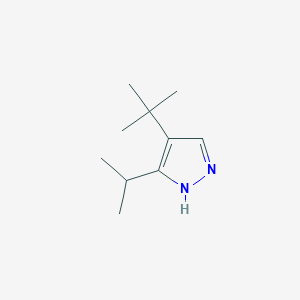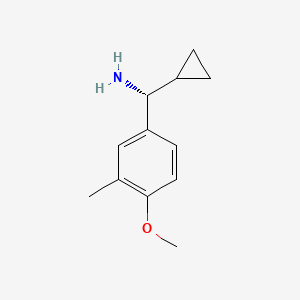![molecular formula C9H5NO3 B15206651 Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
Benzo[d]oxazole-2,7-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]oxazole-2,7-dicarbaldehyde is a heterocyclic compound that features a benzoxazole core with two aldehyde functional groups at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-2,7-dicarbaldehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst at 50°C . Another approach involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]oxazole-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Benzo[d]oxazole-2,7-dicarboxylic acid
Reduction: Benzo[d]oxazole-2,7-dimethanol
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
Benzo[d]oxazole-2,7-dicarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[d]oxazole-2,7-dicarbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with a thiol group at the 2 position, known for its antimicrobial and anticancer activities.
2-Methoxybenzo[d]oxazole: A benzoxazole derivative with a methoxy group at the 2 position, exhibiting significant antibacterial and antifungal properties.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole, but with an ethoxy group, also showing notable biological activities.
Uniqueness
Benzo[d]oxazole-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites for chemical modifications and potential interactions with biological targets. This dual functionality enhances its versatility in various applications compared to other benzoxazole derivatives .
Propiedades
Fórmula molecular |
C9H5NO3 |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
1,3-benzoxazole-2,7-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-5H |
Clave InChI |
FRHANTFWJITWJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)


![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)



![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)



![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
